

Application Notes: CMPF (Uremic Toxin) ELISA Kit

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Compound of Interest

Compound Name: *3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid*

Cat. No.: *B155342*

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Introduction

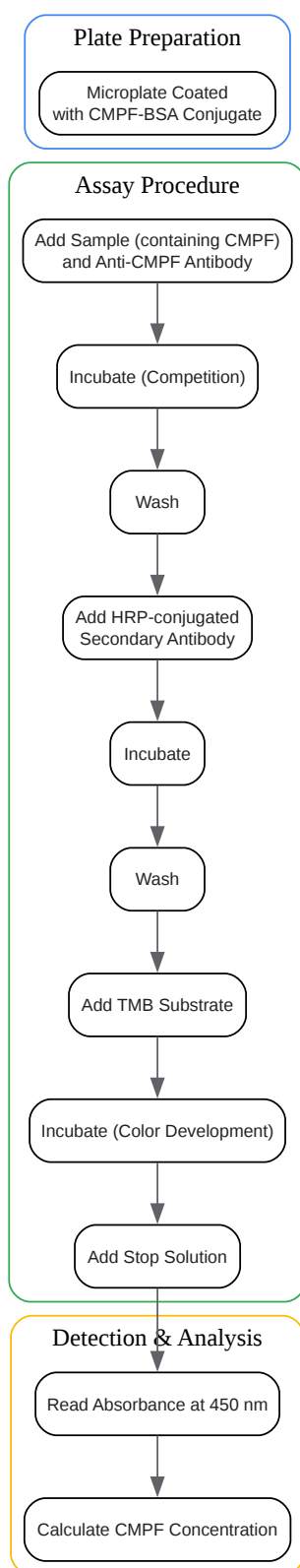
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant protein-bound uremic toxin that accumulates in the serum of patients with chronic kidney disease (CKD).^{[1][2][3]} Originating from the metabolism of furan fatty acids found in sources like fish oil, CMPF levels are markedly elevated in individuals with impaired renal function.^{[1][2]} While some studies suggest CMPF may also be a marker for a healthy diet including omega-3 fatty acids, experimental research has linked its accumulation to various pathophysiological effects.^{[1][2]} These include the induction of oxidative stress, inhibition of erythropoiesis, and potential contributions to cardiovascular complications and the progression of renal damage.^{[2][3]} Monitoring CMPF levels is therefore of great interest to researchers studying uremic toxicity, CKD progression, and the impact of diet on renal health.

This competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a rapid, sensitive, and specific method for the quantitative determination of CMPF in serum, plasma, and other biological fluids. The assay is a valuable tool for researchers in nephrology, cardiovascular biology, and drug development.

Principle of the Assay

This kit employs an indirect competitive ELISA format for the detection of CMPF.^{[4][5][6][7]} The principle of this technique is based on the competition between CMPF in the sample and a fixed amount of CMPF-hapten coated on the microplate wells for a limited number of anti-CMPF antibody binding sites.

The experimental workflow is as follows: The microtiter plate is pre-coated with a CMPF-carrier protein conjugate. During the assay, the sample containing CMPF and a specific anti-CMPF antibody are added to the wells. The CMPF in the sample competes with the immobilized CMPF for binding to the antibody. After an incubation period, any unbound antibody is washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) that is specific for the primary anti-CMPF antibody is then added. Following another wash step, a substrate solution is added, and the color development is initiated by the HRP enzyme. The intensity of the color is inversely proportional to the concentration of CMPF in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known CMPF concentrations, from which the concentration of CMPF in the unknown samples can be determined.

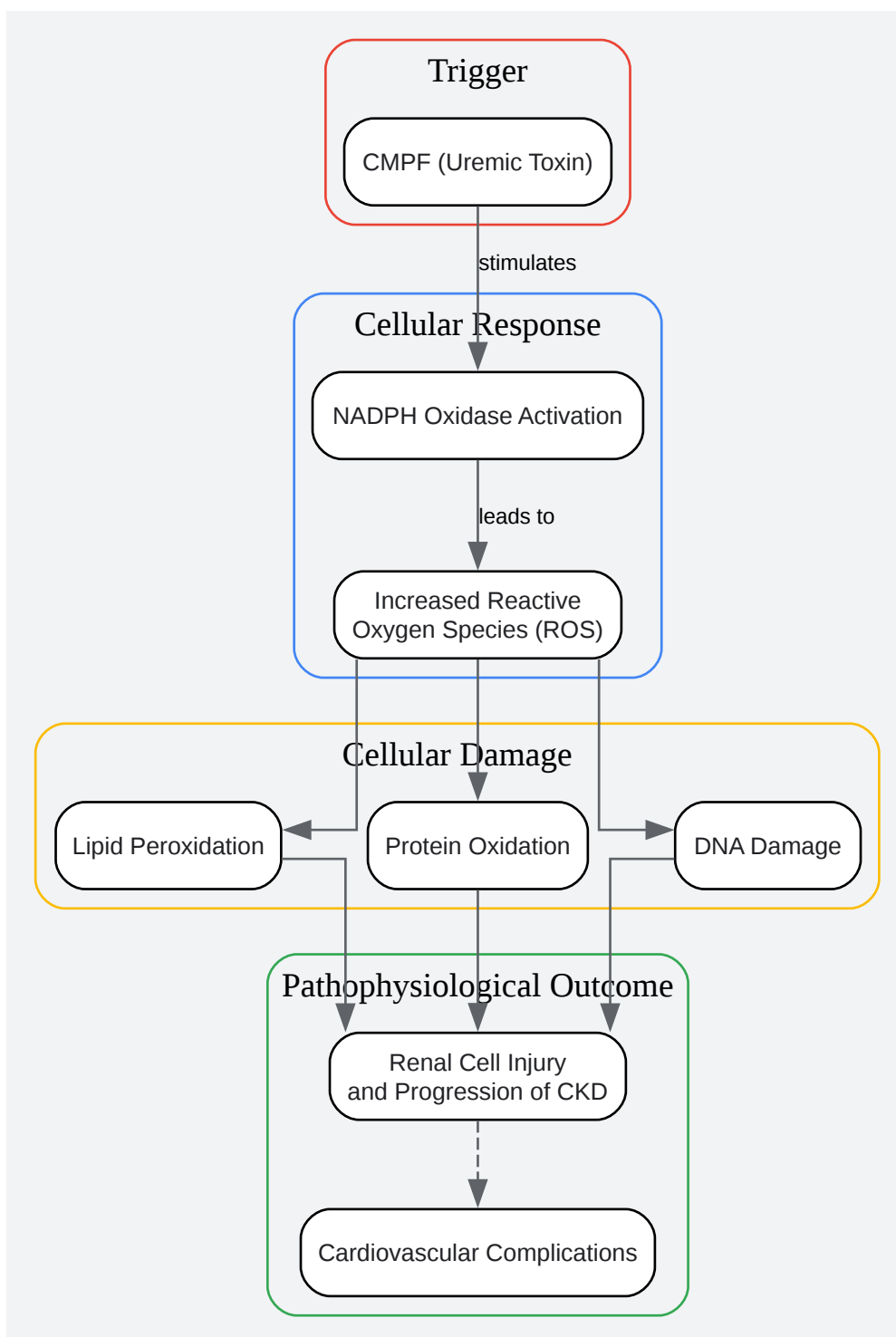


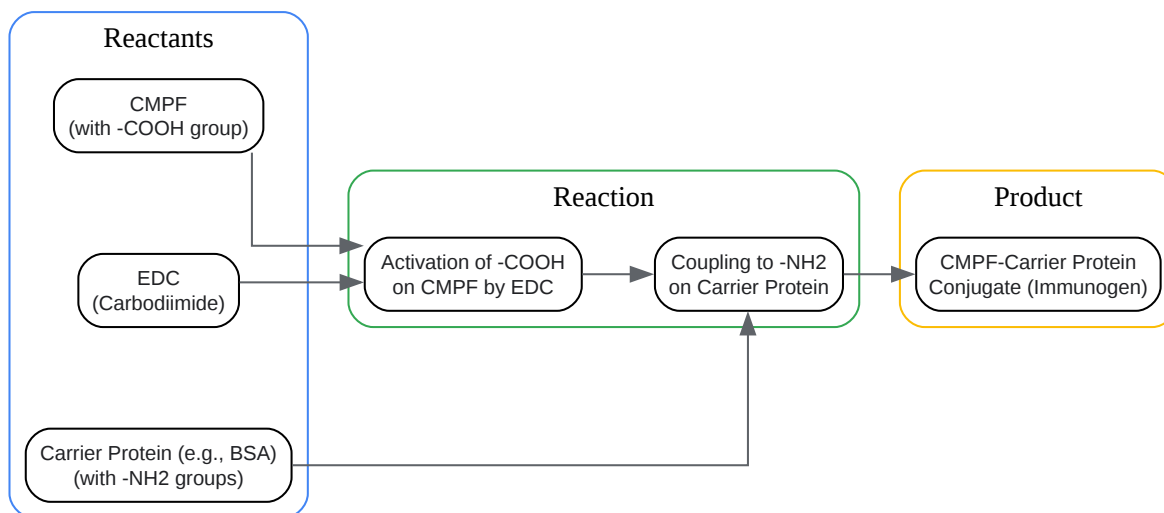
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Figure 1: Indirect Competitive ELISA Workflow for CMPF Detection.

CMPF and Oxidative Stress

Uremic toxins, including CMPF, are known to contribute to a state of chronic inflammation and oxidative stress in patients with CKD.[8][9] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. In renal cells, uremic toxins can stimulate ROS production through various mechanisms, including the activation of NADPH oxidase. The resulting increase in ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the progression of kidney disease and associated cardiovascular complications.





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